L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-

Description

Systematic IUPAC Nomenclature

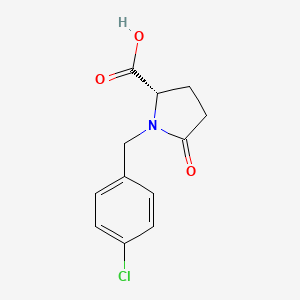

The International Union of Pure and Applied Chemistry (IUPAC) name for L-proline, 1-((4-chlorophenyl)methyl)-5-oxo- is derived from its pyrrolidine backbone and substituents. The compound is formally named (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid , which reflects its stereochemistry and functional groups. Key components of the name include:

- Pyrrolidine-2-carboxylic acid : The core bicyclic structure, where the carboxylic acid group is at position 2.

- 5-oxo : Indicates a ketone group at position 5 of the pyrrolidine ring.

- (4-chlorophenyl)methyl : A benzyl group substituted with a chlorine atom at the para position, attached to the nitrogen atom at position 1.

- (2S) : Specifies the absolute configuration of the chiral carbon at position 2, consistent with the L-proline stereochemistry.

This nomenclature aligns with IUPAC Rule C-814.2 for bicyclic derivatives and Rule C-742.3 for substituted carboxylic acids.

Alternative Chemical Designations and Synonyms

The compound is referenced under multiple synonyms across chemical databases and literature, as shown below:

These synonyms emphasize the compound’s structural relationship to pyroglutamic acid (5-oxoproline) and its substitution pattern. The term “pyroglutamate” is often used in pharmacological contexts, while “proline derivative” appears in synthetic chemistry literature.

CAS Registry Number and Regulatory Identifiers

The compound is uniquely identified by the following codes:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 59749-22-3 | PubChem, DrugFuture |

| DSSTox Substance ID | DTXSID30208471 | PubChem |

| RTECS Number | TW3598125 | DrugFuture |

| ChEMBL ID | CHEMBL1234687 | PubChem SID 104250842 |

The CAS Registry Number (59749-22-3) is critical for regulatory compliance and substance tracking in global databases. The RTECS Number (TW3598125) classifies the compound under the Registry of Toxic Effects of Chemical Substances, though detailed toxicity data falls outside this article’s scope. The DSSTox ID links to the EPA’s computational toxicology resources, while the ChEMBL ID associates it with bioactive molecule databases.

Properties

CAS No. |

59749-22-3 |

|---|---|

Molecular Formula |

C12H12ClNO3 |

Molecular Weight |

253.68 g/mol |

IUPAC Name |

(2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 |

InChI Key |

BCZYCMUPDFSLAA-JTQLQIEISA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from L-proline , a naturally occurring amino acid, which undergoes functional group transformations to introduce the 4-chlorobenzyl substituent at the nitrogen and oxidation to form the 5-oxo (pyroglutamic acid) structure. The key steps include:

- Protection of amino or carboxyl groups if necessary.

- Introduction of the 4-chlorobenzyl group via alkylation or reductive amination.

- Oxidation to form the 5-oxo ring structure (pyroglutamic acid derivative).

- Esterification or salt formation for isolation and purification.

This approach is supported by the molecular formula and structural data from chemical vendors and databases.

Specific Synthetic Route Example

A representative synthetic route involves:

- Starting Material : L-Proline or L-4-oxoproline (L-oxyproline).

- Oxidation Step : L-oxyproline is oxidized using an oxygenating agent such as chlorine bleach (NaClO) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) at low temperatures (below 0°C) to form the 4-oxo derivative.

- Amino Protection : After oxidation, an amino protecting agent such as tert-butyl dicarbonate (Boc2O) or carbobenzyloxy chloride (Cbz-Cl) is added to protect the amino group, maintaining reaction pH around 8-9 using DIPEA (N,N-diisopropylethylamine).

- Alkylation : The protected intermediate is then subjected to alkylation with 4-chlorobenzyl halide or equivalent reagents to introduce the 4-chlorobenzyl substituent at the nitrogen.

- Deprotection and Purification : The protecting groups are removed under acidic or hydrogenolytic conditions, followed by acidification, extraction, drying, and purification steps to isolate the target compound.

This method is noted for its high yield, environmental friendliness (avoiding heavy metals), and suitability for industrial scale-up.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | pH Range | Notes |

|---|---|---|---|---|

| Oxidation | NaClO (12% chlorine bleach), TEMPO catalyst | -10°C to 0°C | N/A | Slow addition, maintain low temp |

| Amino Protection | Boc2O or Cbz-Cl, DIPEA | 0°C to 10°C | 8-9 | Slow addition, maintain pH |

| Alkylation | 4-chlorobenzyl halide, base (e.g., K2CO3) | Room temperature | N/A | N-alkylation step |

| Deprotection | Acidic or hydrogenolytic conditions | Room temperature | Acidic | Removal of protecting groups |

| Purification | Extraction, drying, chromatography | Ambient | N/A | Final isolation of pure compound |

Research Findings and Mechanistic Insights

- The oxidation of L-oxyproline to 4-oxo-L-proline derivatives is efficiently catalyzed by TEMPO in the presence of chlorine bleach, which selectively oxidizes the hydroxyl group without over-oxidation or ring cleavage.

- The amino protection step is critical to prevent side reactions during alkylation and to improve yield and purity.

- Alkylation with 4-chlorobenzyl halides proceeds via nucleophilic substitution on the nitrogen atom of the protected proline derivative.

- The final deprotection and purification steps yield the target compound with high stereochemical integrity, preserving the L-configuration at the proline center.

- Studies on enzyme interactions suggest that the 5-oxo-L-proline moiety is biologically relevant and may interact with enzymes such as 5-oxo-L-prolinase, indicating the importance of maintaining the 5-oxo structure during synthesis.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | L-Proline or L-oxyproline | Readily available, natural amino acid | Requires oxidation step |

| Oxidation | TEMPO/NaClO oxidation at low temperature | High selectivity, environmentally friendly | Requires temperature control |

| Amino Protection | Boc or Cbz protection | Prevents side reactions, improves yield | Additional step, reagent cost |

| Alkylation | N-alkylation with 4-chlorobenzyl halide | Efficient introduction of substituent | Possible side reactions if unprotected |

| Deprotection & Purification | Acidic/hydrogenolytic removal and extraction | High purity product | Requires careful control to avoid degradation |

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- exhibits potential biological activities, particularly in enzyme inhibition. Studies have focused on its interaction with various enzymes and receptors. The compound's unique combination of functional groups allows for specific binding interactions that can inhibit or modulate enzyme activity. This makes it a subject of interest in medicinal chemistry for developing new therapeutic agents.

Therapeutic Potential

The compound is being investigated for its potential applications in treating diseases such as cancer and diabetes. Its ability to modulate enzyme activity could lead to new treatments for these conditions. The chlorophenyl moiety enhances these interactions, suggesting that it may improve the efficacy of drugs targeting specific pathways involved in disease progression.

Case Studies and Research Findings

Several studies have explored the applications of L-Proline derivatives in various contexts:

- Antihypertensive Properties : Research has indicated that amino acid derivatives similar to L-Proline can be effective as antihypertensives. These compounds may be utilized in managing conditions like hypertension and heart failure by inhibiting angiotensin-converting enzyme activity .

- Chiral Ionic Liquids : Recent developments have shown that chiral ionic liquids based on L-Proline can enhance catalytic performance in asymmetric synthesis reactions. These advancements highlight the compound's versatility as a catalyst in organic transformations .

- Drug Design : The structural characteristics of L-Proline derivatives are being leveraged in drug design efforts aimed at developing new therapeutics for various diseases, emphasizing their potential role in modern pharmacology .

Mechanism of Action

The mechanism of action of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Bulk : The 4-chlorophenylmethyl group in the target compound confers moderate lipophilicity, balancing solubility and membrane permeability. Bulkier groups (e.g., 3,4-dimethoxyphenylmethyl in 31j) may reduce solubility but enhance receptor binding .

- Halogen Effects: Chlorine atoms increase electronegativity and metabolic stability.

Pharmacological Activity

Receptor Binding Affinity (ETA/ETB)

Data from (±)-trans analogs (e.g., 31j, 31k) reveal substituent-dependent receptor selectivity:

- ETA Receptor : Compounds with electron-donating groups (e.g., methoxy) exhibit higher affinity (Ki < 1 µM) .

- ETB Receptor : Bulky substituents (e.g., benzodioxolyl) reduce ETB binding (Ki > 10 µM) .

Cytotoxic and Antiplatelet Activity

- Halogenated analogs (e.g., 4-chlorophenyl derivatives in ) show cytotoxic activity against cancer cell lines, suggesting the target compound may share this profile .

- Antiplatelet activity is observed in 4-amino-5-oxoproline derivatives (e.g., 1b in ), but the 4-chlorophenylmethyl substituent’s role in this activity remains unstudied .

Metabolic and Enzymatic Interactions

- 5-Oxoprolinase Substrate Specificity : Enzymatic studies () indicate that substituent steric/electronic properties influence binding. The target compound’s 4-chlorophenylmethyl group may hinder alignment with 5-oxoprolinase, reducing hydrolysis rates compared to smaller analogs (e.g., 3-methyl-5-oxoproline) .

- Salt Formation : Co-crystallization with amines (e.g., N-isopropylpropan-2-amine ) may enhance metabolic stability by reducing free carboxylic acid reactivity.

Biological Activity

L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-, is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- features a proline backbone with a chlorobenzyl substituent and a ketone group at the fifth position. This structure enhances its reactivity and interaction with various biological targets, making it a subject of interest in drug development.

| Structural Feature | Description |

|---|---|

| Backbone | Proline |

| Substituent | 4-Chlorobenzyl |

| Functional Group | Ketone |

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The chlorophenyl group is known to enhance binding affinity to molecular targets, which can lead to the modulation of enzymatic activity. The ketone functionality allows for hydrogen bonding and other non-covalent interactions, stabilizing the compound-target complex.

Enzyme Inhibition

Research has indicated that L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes implicated in disease processes, including those involved in cancer and diabetes.

- Cancer Treatment : The compound shows promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation.

- Diabetes Management : Its role in modulating glucose metabolism through enzyme inhibition is being explored.

Protein Interactions

The interactions of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- with proteins have been characterized through various studies. These interactions can influence protein function and stability, contributing to its therapeutic effects.

Case Studies

Several studies have evaluated the biological activity of L-Proline derivatives:

- Anti-inflammatory Activity : In vitro studies demonstrated that compounds similar to L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- exhibited greater anti-inflammatory effects compared to established anti-inflammatory agents like curcumin .

- Antibacterial Effects : Preliminary screening showed moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

- Cytotoxicity : The compound's cytotoxic effects were evaluated using MTT assays, revealing significant cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To understand the unique properties of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-, it is useful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- | Contains fluorine instead of chlorine; different reactivity. |

| L-Proline, 1-((4-methylphenyl)methyl)-5-oxo- | Methyl group alters steric and electronic effects. |

| L-Proline, 1-((4-nitrophenyl)methyl)-5-oxo- | Nitro group significantly changes electronic properties. |

The distinct combination of functional groups in L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- confers unique biological activities compared to these analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-?

- The compound is typically synthesized via N-alkylation of L-proline derivatives with 4-chlorobenzyl halides. For example, coupling reactions using chloro-substituted benzyl groups under basic conditions (e.g., K₂CO₃ in DMF) have been reported to yield the target compound . Alternative routes involve epoxide ring-opening strategies or Schiff base intermediates , often followed by reduction or cyclization . Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity.

Q. How is the structural identity of this compound validated?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, crystal structures of related 4-chlorophenyl-substituted proline derivatives reveal planar pyrrolidine rings and specific dihedral angles between the chlorophenyl group and the proline backbone . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is critical for verifying stereochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties influencing its solubility and stability?

- The 5-oxo group enhances hydrophilicity compared to unmodified proline derivatives, while the 4-chlorobenzyl moiety introduces lipophilicity. Solubility is pH-dependent, with improved aqueous solubility in alkaline conditions due to deprotonation of the carboxylic acid group. Stability studies (e.g., TGA/DSC) indicate decomposition temperatures >200°C, but hydrolysis of the oxo group under prolonged acidic or basic conditions requires careful storage .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Discrepancies in dihedral angles or hydrogen-bonding networks between studies may arise from polymorphism or crystallization solvent effects . Using SHELX software (e.g., SHELXL for refinement), researchers can compare experimental data (e.g., CIF files) with density functional theory (DFT)-optimized geometries to identify dominant conformers . For example, reports bond angles of 121.42° for the chlorophenyl-proline junction, which may vary slightly depending on crystal packing .

Q. What experimental strategies address conflicting toxicity profiles in in vitro models?

- Variability in cytotoxicity data (e.g., LD₅₀ values in murine models ranging from >1200 mg/kg to moderate toxicity) may stem from differences in metabolic activation or impurity profiles (e.g., residual solvents or unreacted intermediates). Researchers should:

- Perform HPLC-UV/LC-MS purity assays to rule out contaminants (e.g., using reference standards from ) .

- Use isogenic cell lines to control for metabolic enzyme expression (e.g., CYP450 isoforms) .

- Compare results across multiple assays (e.g., MTT, LDH release) to confirm mechanism-specific toxicity .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular docking (e.g., AutoDock Vina) and MD simulations can map interactions with enzymes like prolyl hydroxylases or transporters. For example, the 4-chlorophenyl group may occupy hydrophobic pockets in target proteins, while the oxo-proline backbone forms hydrogen bonds with catalytic residues. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What analytical techniques differentiate between salt forms and free acid derivatives?

- FTIR spectroscopy identifies characteristic peaks for carboxylate salts (e.g., ~1600 cm⁻¹ for COO⁻) versus free acids (~1700 cm⁻¹ for C=O). Elemental analysis confirms stoichiometry in salt complexes (e.g., 1:1 maleate salts, as in ). XPS (X-ray photoelectron spectroscopy) can distinguish chlorine environments in covalent vs. ionic forms .

Methodological Recommendations

- Crystallization : Use mixed solvents (e.g., DCM/hexane) to grow single crystals suitable for X-ray analysis .

- Toxicity Screening : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls to isolate compound-specific effects .

- Data Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to identify outliers in datasets and correlate them with experimental variables (e.g., batch-to-batch impurity levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.